molecular formula C10H15NO3 B14423831 2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide CAS No. 87406-73-3

2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide

Cat. No.: B14423831
CAS No.: 87406-73-3
M. Wt: 197.23 g/mol
InChI Key: SXXWNCNXSWHLQO-UHFFFAOYSA-N
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Description

2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide is a chemical compound characterized by the presence of oxirane (epoxide) groups and a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, which are crucial for its function as a cross-linking agent. The molecular targets and pathways involved depend on the specific application, such as interaction with biomolecules in biological systems or with monomers in polymerization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide is unique due to its specific combination of a prop-2-enamide backbone and oxirane rings. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in different fields .

Properties

CAS No.

87406-73-3

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-methyl-N,N-bis(oxiran-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C10H15NO3/c1-7(2)10(12)11(3-8-5-13-8)4-9-6-14-9/h8-9H,1,3-6H2,2H3

InChI Key

SXXWNCNXSWHLQO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N(CC1CO1)CC2CO2

Origin of Product

United States

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